2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide
Description
This compound features a benzodioxole moiety linked via an acetamide bridge to two nitrogen substituents: a benzyl group and a 4,6-dimethylbenzo[d]thiazol-2-yl group. The N-benzyl group introduces lipophilicity, and the 4,6-dimethyl substitution on the thiazole likely improves metabolic stability compared to unsubstituted analogs.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-16-10-17(2)24-22(11-16)31-25(26-24)27(14-18-6-4-3-5-7-18)23(28)13-19-8-9-20-21(12-19)30-15-29-20/h3-12H,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPVCDXMLDLVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CC4=CC5=C(C=C4)OCO5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the context of anticancer and anti-inflammatory properties. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, drawing from diverse research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 413.49 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a benzothiazole component, which are known for their pharmacological significance.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. In vitro assays have shown that compounds similar to This compound exhibit significant cytotoxicity against various cancer cell lines:
These results indicate that the compound may induce apoptosis and inhibit proliferation in cancer cells.
Anti-inflammatory Activity
The compound has also been assessed for anti-inflammatory activity. In vivo studies demonstrated that it significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α in animal models. This suggests a potential mechanism for its therapeutic application in inflammatory diseases.
Mechanistic Insights
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways related to cancer progression and inflammation. For instance, docking studies have suggested that it binds effectively to cyclooxygenase enzymes, which play a crucial role in inflammatory processes .
Case Studies
A notable case study involved the administration of the compound in a mouse model bearing tumors derived from human cancer cells. The treatment resulted in a marked reduction in tumor size compared to control groups, demonstrating its potential as an effective anticancer agent .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the benzo[d][1,3]dioxole moiety. For instance, derivatives that incorporate this structure have shown promising results against various cancer cell lines:
- Synthesis and Testing : Compounds synthesized with benzo[d][1,3]dioxole derivatives were tested for cytotoxicity using the SRB assay on HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. Notably, some compounds exhibited IC50 values significantly lower than those of standard chemotherapy drugs like doxorubicin, indicating strong antitumor activity .
- Mechanisms of Action : The anticancer mechanisms were investigated through assessments of EGFR inhibition, apoptosis pathways, and molecular docking studies. These studies suggest that these compounds may induce apoptosis via mitochondrial pathways and inhibit critical signaling pathways involved in tumor growth .
Antidiabetic Potential
The potential application of benzodioxole derivatives as antidiabetic agents has also been explored. Research indicates that certain derivatives can act as inhibitors of key enzymes involved in carbohydrate metabolism:
- α-Amylase Inhibition : Compounds derived from benzodioxole have demonstrated significant inhibitory activity against α-amylase, an enzyme crucial for carbohydrate digestion. For example, specific derivatives showed IC50 values comparable to known inhibitors .
Antimicrobial Properties
Compounds similar to 2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide have been evaluated for their antimicrobial properties:
- Benzothiazole Derivatives : A review highlighted the efficacy of benzothiazole-based compounds against various microbial strains. The mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Synthetic Pathways and Structural Modifications
The synthesis of this compound involves several steps that can be optimized for yield and purity:
| Step | Description |
|---|---|
| 1 | Reaction of benzo[d][1,3]dioxole with appropriate amines to form acetamides. |
| 2 | Introduction of the benzyl group through alkylation reactions. |
| 3 | Final modifications to enhance biological activity or solubility. |
Future Directions and Case Studies
Ongoing research is focusing on modifying the structure of this compound to enhance its pharmacological profiles:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The target compound shares core features with several analogs, but key differences in substituents influence physicochemical properties:
Key Observations:
- Thiazole vs. Thiadiazole Cores: The target’s thiazole ring (vs.
- Substituent Effects : The 4,6-dimethyl groups on the thiazole in the target compound increase steric bulk and lipophilicity compared to 5b’s benzoyl and phenyl substituents. This may improve membrane permeability but reduce solubility.
- N-Substituents : The N-benzyl group in the target compound introduces greater steric hindrance than the acetyl or methoxy groups in analogs like 8a or 74, possibly affecting receptor interactions.
Physicochemical Properties
- Melting Points : Analogs with symmetric substituents (e.g., 8a, mp 290°C) exhibit higher melting points than oils like 5b, indicating stronger intermolecular forces .
- Lipophilicity : The target’s dimethyl thiazole and benzyl groups likely increase logP compared to 5b’s polar benzoyl group, favoring blood-brain barrier penetration.
Spectral Data Trends
Preparation Methods
Mitsunobu Reaction for Benzylation
Solid-Phase Synthesis
- Resin-bound acid : Coupling using HATU /DIPEA achieves 80% purity but requires extensive purification.
Challenges and Optimization
Regioselectivity in Thiazole Synthesis :
Steric Hindrance in Coupling :
Byproduct Formation :
- Bis-acylated products are minimized by using 1.1 equiv of acid chloride and slow addition.
Industrial-Scale Considerations
Q & A
Basic: What are the standard synthetic protocols for synthesizing this compound?
Answer:
The synthesis typically involves multi-step organic reactions starting with benzo[d][1,3]dioxole and benzothiazole derivatives. Key steps include:
- Coupling reactions : Alkylation or amidation to connect the benzyl and thiazole moieties.
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for solubility and reactivity .
- Purification : Column chromatography or recrystallization ensures high purity (>95%).
- Critical parameters : Reaction temperature (often 60–100°C), stoichiometric ratios, and inert atmosphere (N₂/Ar) to prevent oxidation .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Advanced optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., CuI for click chemistry) enhance regioselectivity in heterocycle formation .
- Green chemistry approaches : Ultrasound-assisted synthesis reduces reaction time (e.g., from 24 hours to 2 hours) and increases yields by 15–20% .
- Real-time monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) tracks intermediate formation, enabling rapid adjustments .
- Solvent-free conditions : For thermally stable intermediates, microwave irradiation accelerates reactions while minimizing byproducts .
Basic: Which spectroscopic techniques are essential for structural characterization?
Answer:
Core techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and connectivity (e.g., benzyl protons at δ 4.5–5.0 ppm, thiazole carbons at δ 150–160 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₂₇H₂₅N₃O₃S₂: calculated 527.12 g/mol) .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-S at ~650 cm⁻¹) .
Advanced: How should researchers address contradictory spectroscopic or crystallographic data?
Answer:
- Cross-validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities. For example, crystallographic data can clarify bond lengths conflicting with NMR-derived conformations .
- Density Functional Theory (DFT) : Computational modeling predicts spectroscopic profiles, aiding assignment of unexpected peaks .
- Twinned crystals : Use SHELXL’s TWIN command to refine structures with pseudo-merohedral twinning, common in benzothiazole derivatives .
Basic: What are the primary biological targets or activities associated with this compound?
Answer:
Preliminary studies suggest:
- Antimicrobial activity : MIC values of 4–16 µg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus) due to thiazole-mediated membrane disruption .
- Anti-inflammatory potential : Inhibition of COX-2 via the benzo[d][1,3]dioxole moiety, validated via ELISA assays .
- Kinase inhibition : Structural analogs show IC₅₀ < 1 µM against tyrosine kinases, suggesting apoptotic pathways as targets .
Advanced: How can discrepancies in biological activity data across assays be resolved?
Answer:
- Orthogonal assays : Combine enzyme-linked immunosorbent assay (ELISA), cell viability (MTT), and Western blotting to confirm target engagement .
- Dose-response curves : Assess activity at multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts .
- Metabolic stability testing : Liver microsome assays identify rapid degradation, which may explain reduced activity in cell-based vs. cell-free systems .
Advanced: How do crystallographic techniques resolve ambiguities in molecular geometry?
Answer:
- SHELX refinement : SHELXL refines hydrogen-bonding networks and torsional angles, critical for benzothiazole-acetamide conformers .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O bonds in benzo[d][1,3]dioxole packing) to validate crystal lattice stability .
- Twinned data correction : Apply HKLF 5 format in SHELXL to deconvolute overlapping reflections in low-symmetry space groups .
Basic: What purity thresholds are required for pharmacological testing?
Answer:
- HPLC purity : ≥95% (UV detection at 254 nm) with baseline separation of impurities .
- Elemental analysis : Carbon/hydrogen/nitrogen (CHN) deviations ≤0.4% confirm stoichiometric consistency .
Advanced: What strategies mitigate synthetic byproducts in multi-step reactions?
Answer:
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during acetamide formation .
- Flow chemistry : Continuous reactors minimize intermediate degradation in air-sensitive steps .
- Byproduct mapping : LC-MS identifies dimers or oxidized species, guiding solvent system adjustments (e.g., switch from DMF to acetonitrile) .
Basic: How is the compound’s stability assessed under storage conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
